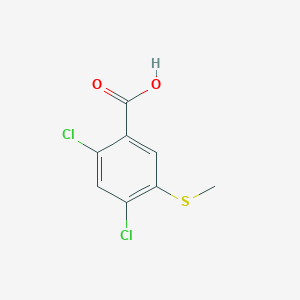

2,4-Dichloro-5-(methylsulfanyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEVMMVZQSLUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid

Introduction

2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms, a carboxylic acid group, and a methylsulfanyl group, makes it a versatile building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The described methodology is grounded in established chemical principles and offers insights into the practical execution of each synthetic step.

Strategic Approach to the Synthesis

The synthesis of this compound is best approached through a multi-step pathway starting from the commercially available 2,4-dichlorobenzoic acid. The core of this strategy involves the sequential introduction of the required functional groups onto the benzene ring. The chosen pathway prioritizes the use of well-understood and scalable reactions, ensuring both high yield and purity of the final product.

The key transformations in this synthesis are:

-

Electrophilic Nitration: Introduction of a nitro group at the 5-position of the 2,4-dichlorobenzoic acid ring.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

-

Diazotization and Thiomethylation: Transformation of the amino group into a diazonium salt, followed by substitution with a methylsulfanyl group.

This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The chlorine atoms and the carboxylic acid group are ortho, para-directing and meta-directing deactivators, respectively. Nitration is directed to the position para to the chloro group at position 1 and ortho to the chloro group at position 4, which is the 5-position.

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-nitrobenzoic Acid

The initial step involves the nitration of 2,4-dichlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position. The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for this transformation. A similar procedure is well-documented for the nitration of other dichlorobenzoic acids.[1]

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,4-dichlorobenzoic acid (1.0 eq).

-

Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (5.0 eq) while maintaining the temperature below 10 °C.

-

Once the 2,4-dichlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel. Ensure the temperature does not exceed 15 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2,4-dichloro-5-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum to obtain the desired 2,4-dichloro-5-nitrobenzoic acid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 2,4-Dichlorobenzoic Acid | 191.01 | 1.0 | - |

| Concentrated Nitric Acid (70%) | 63.01 | 1.2 | - |

| Concentrated Sulfuric Acid | 98.08 | 7.0 | - |

Step 2: Synthesis of 2,4-Dichloro-5-aminobenzoic Acid

The nitro group of 2,4-dichloro-5-nitrobenzoic acid is then reduced to an amino group. A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is widely used for the reduction of aromatic nitro compounds.[2]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-5-nitrobenzoic acid (1.0 eq) and ethanol/water (1:1 v/v).

-

Heat the mixture to 70-80 °C and add iron powder (3.0 eq) in portions.

-

Slowly add concentrated hydrochloric acid (0.5 eq) dropwise.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, hot filter the mixture to remove the iron sludge.

-

Wash the iron sludge with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 2,4-dichloro-5-aminobenzoic acid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 2,4-Dichloro-5-nitrobenzoic Acid | 236.01 | 1.0 | - |

| Iron Powder | 55.84 | 3.0 | - |

| Concentrated Hydrochloric Acid | 36.46 | 0.5 | - |

Step 3: Synthesis of this compound

The final step involves the conversion of the amino group to a methylsulfanyl group via a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with a sulfur nucleophile, such as dimethyl disulfide, to introduce the methylsulfanyl group. The Sandmeyer reaction is a versatile method for the conversion of aryl amines to a variety of functional groups.[3]

Protocol:

-

Suspend 2,4-dichloro-5-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of dimethyl disulfide (2.0 eq) in a suitable solvent like dichloromethane.

-

Slowly add the cold diazonium salt solution to the dimethyl disulfide solution at room temperature.

-

The reaction mixture is then stirred at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 2,4-Dichloro-5-aminobenzoic Acid | 206.03 | 1.0 | - |

| Sodium Nitrite | 69.00 | 1.1 | - |

| Dimethyl Disulfide | 94.20 | 2.0 | - |

| Concentrated Hydrochloric Acid | 36.46 | - | - |

Trustworthiness and Self-Validation

The described protocols are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), as well as by determining the melting point. These analytical checks at each stage of the synthesis serve as a self-validating system, ensuring the integrity of the final product.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and scientists can confidently synthesize this valuable intermediate for their research and development needs. The provided methodology emphasizes safety, reproducibility, and high purity of the final compound, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

References

- Schriewer, M., et al. (1990).

- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.

- Hubner, H. (1883). Ueber die Einwirkung von Salpetersäure auf einige Chlorsubstituirte Benzoësäuren. Justus Liebigs Annalen der Chemie, 222(1‐2), 166-200.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

- Rani, P., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2491-2525.

- Sokol, P. E. (1964). Mesitoic Acid. Organic Syntheses, 44, 69.

- US Patent 2,100,242. (1937).

- CN110724115A. (2020). Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.

- CN101066943A. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

LookChem. (n.d.). Sodium thiomethoxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is foundational to a variety of pharmacologically active molecules. Notably, it is a key precursor and intermediate in the synthesis of diuretic agents, such as furosemide, and has been explored in the development of novel carbonic anhydrase inhibitors and antidiabetic compounds.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, predicting its behavior in biological systems, and designing new chemical entities with improved therapeutic profiles.

This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

Chemical Identity and Molecular Structure

The fundamental architecture of this compound comprises a benzene ring substituted with two chlorine atoms at positions 2 and 4, a carboxylic acid group at position 1, and a methylsulfanyl (thiomethyl) group at position 5.

Molecular Formula: C₈H₆Cl₂O₂S

Molecular Weight: 237.10 g/mol

Canonical SMILES: CS(c1cc(c(Cl)cc1Cl)C(O)=O)

InChI Key: InChI=1S/C8H6Cl2O2S/c1-13-5-3-7(9)6(8(11)12)2-4(5)10/h2-3H,1H3,(H,11,12)

The spatial arrangement of the substituents on the benzene ring profoundly influences the molecule's electronic properties, acidity, and potential for intermolecular interactions—all of which are critical determinants of its chemical reactivity and biological activity.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties for this compound and its closely related analogs.

| Property | Value | Comments |

| Molecular Weight | 237.10 g/mol | Calculated |

| Melting Point | 136-137 °C | For the related compound 2-Chloro-5-(methylthio)benzoic acid.[3] |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Insoluble in water | Predicted for the related compound 2,4-Dichloro-5-sulfamoylbenzoic acid.[4] Soluble in DMSO and slightly soluble in heated methanol.[4] |

| pKa | ~2.08 | Predicted for the related compound 2,4-Dichloro-5-sulfamoylbenzoic acid.[4] The electron-withdrawing chloro and methylsulfanyl groups are expected to increase the acidity of the carboxylic acid. |

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. Based on the structure, one would anticipate two singlets in the aromatic region and a singlet in the aliphatic region.

-

Aromatic Protons (Ar-H): Two singlets are expected in the region of 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro, carboxylic acid, and methylsulfanyl substituents.

-

Methyl Protons (-SCH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, typically around 2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which may be exchangeable with D₂O.

For comparison, the ¹H NMR spectrum of the related 2,4-dichloro-5-sulfamoylbenzoic acid in DMSO-d₆ shows signals at approximately 8.40 ppm, 7.99 ppm, and 7.87 ppm for the aromatic protons.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display signals for the six aromatic carbons, the carboxylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

C-S stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (237.10 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry transformations. A common starting material is 2,4-dichlorobenzoic acid.

Caption: A conceptual synthesis pathway for this compound.

A common method for introducing a sulfur-containing group at the 5-position of 2,4-dichlorobenzoic acid involves chlorosulfonation followed by subsequent reactions.[6] While a specific protocol for the methylsulfanyl group was not found, a general approach could involve the reduction of the corresponding sulfonyl chloride and subsequent methylation.

Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method can provide high sensitivity and selectivity for the analysis of this compound in various matrices.

Experimental Protocol: A General LC-MS/MS Method

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion to one or more product ions.

-

Caption: A typical analytical workflow for the determination of this compound.

Applications and Significance in Drug Development

The 2,4-dichloro-5-substituted benzoic acid scaffold is a privileged structure in medicinal chemistry. The introduction of a methylsulfanyl group at the 5-position can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of this core structure have shown promise as:

-

Antidiabetic Agents: By inhibiting enzymes such as α-glucosidase and α-amylase.[1]

-

Carbonic Anhydrase Inhibitors: With potential applications in treating glaucoma, edema, and certain types of cancer.[2]

-

Diuretics: As key intermediates in the synthesis of widely used diuretics.[2]

The data and methodologies presented in this guide are intended to support further research and development of novel therapeutics based on the this compound scaffold.

References

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]

-

Benzoic acid,2,4-dichloro-5-(fluorosulfonyl)-. ChemBK. [Link]

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. [Link]

-

A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Benzoic acid. Wikipedia. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey. [Link]

Sources

- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(methylthio)benzoic acid technical grade, 96 51546-12-4 [sigmaaldrich.com]

- 4. 2736-23-4 CAS MSDS (2,4-Dichloro-5-sulfamoylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR [m.chemicalbook.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

solubility of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted benzoic acid derivative of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will explore the underlying physicochemical principles that govern its solubility, provide a detailed, field-proven protocol for accurate solubility measurement, and present a predictive solubility profile based on theoretical analysis. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach solubility challenges for novel chemical entities.

Introduction to this compound

This compound is a multifaceted organic compound featuring a benzoic acid core. The benzene ring is substituted with two chlorine atoms, a carboxylic acid group, and a methylsulfanyl (–SCH₃) group. This unique combination of functional groups dictates its chemical reactivity, physical properties, and, most importantly, its interaction with various solvents.

1.1. Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step in predicting its solubility.

-

Molecular Formula: C₈H₆Cl₂O₂S

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and basic solvents.

-

Dichloro Substituents (-Cl): These electronegative atoms contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.

-

Methylsulfanyl Group (-SCH₃): A sulfur-containing group that adds a degree of lipophilicity and can engage in weaker polar interactions.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

The interplay between the polar carboxylic acid group and the more non-polar aromatic ring and substituents creates a molecule with a complex solubility profile that is highly dependent on the chosen solvent.

1.2. The Imperative of Solubility in Pharmaceutical Development

Solubility is not merely a physical constant; it is a critical variable that impacts multiple stages of the pharmaceutical pipeline:

-

Synthesis and Purification: Selecting an appropriate solvent system is essential for achieving high yields and purity during synthesis and subsequent recrystallization.[1][2]

-

Formulation: The ability to dissolve a drug substance in a suitable solvent or solvent system is fundamental to developing oral, injectable, and topical dosage forms.

-

Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent's cohesive forces.

2.1. "Like Dissolves Like": A Molecular Perspective

This adage remains the most reliable guiding principle for predicting solubility. For this compound, this means:

-

Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols, water) or strong dipole-dipole interactions (e.g., acetone, DMSO) are expected to interact favorably with the polar carboxylic acid group.[3] The solubility of benzoic acid, a parent compound, is known to increase with the addition of alcohols to water.[4]

-

Non-Polar Solvents: Solvents with low polarity (e.g., hexane, toluene) will primarily interact with the hydrophobic aromatic ring. However, the presence of the highly polar carboxylic acid group will likely limit solubility in these solvents.[5]

-

Aprotic vs. Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can donate hydrogen bonds to the carbonyl oxygen and accept hydrogen bonds from the hydroxyl group of the carboxylic acid, leading to strong solvation. Polar aprotic solvents (e.g., DMF, DMSO) can only accept hydrogen bonds but possess strong dipoles that effectively solvate the polar regions of the solute.

2.2. The Influence of pH

As a carboxylic acid, the solubility of this compound is highly pH-dependent. In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt.[6]

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

This salt is an ionic species and is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[5] This principle is fundamental to extraction and purification processes.[6]

Experimental Determination of Solubility: A Validated Protocol

A reliable experimental method is crucial for obtaining accurate solubility data. The isothermal shake-flask method is a gold-standard technique due to its simplicity and accuracy.

3.1. Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent; for most solids, it increases with temperature.[3][4] Maintaining a constant, controlled temperature is the single most important variable for ensuring reproducible results.

-

Equilibration Time: Dissolution is not instantaneous. The system requires sufficient time and agitation to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Failure to reach equilibrium is a common source of error, typically resulting in an underestimation of solubility.

-

Solid State Verification: The solid material remaining in equilibrium should be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form (polymorphism) or solvated during the experiment, as this would affect the measured solubility.

3.2. Step-by-Step Shake-Flask Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. For solvents where settling is slow, centrifugation at a controlled temperature is required.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). It is imperative not to disturb the solid phase. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered aliquot, then evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid residue. This provides a direct mass/volume or mass/mass solubility value.

-

Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of an HPLC method. Quantify the concentration against a known standard curve. This method is highly sensitive and specific.

-

-

Data Reporting: Express solubility in standard units such as mg/mL, g/L, or mol/L (molarity).

The logical workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the shake-flask solubility determination method.

Predictive Solubility Profile and Data Interpretation

Based on the theoretical principles discussed, we can construct a predictive solubility table for this compound. This serves as a practical starting point for solvent screening in synthesis and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |

| Polar Protic | Methanol, Ethanol | High | The alcohol's -OH group can hydrogen bond with both the carbonyl and hydroxyl components of the carboxylic acid, leading to strong solute-solvent interactions.[4] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Medium | These solvents have strong dipoles and are hydrogen bond acceptors, allowing for effective solvation of the carboxylic acid group. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[7] |

| Ethers | Diethyl Ether, THF | Medium to Low | Ethers are weak hydrogen bond acceptors and have moderate polarity. They offer some interaction with the polar group but are less effective than protic or aprotic polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Medium to Low | DCM has a moderate dipole moment that can interact with the polar parts of the solute, but it cannot hydrogen bond. Its interaction with the dichloro-substituents may enhance solubility. |

| Aromatic | Toluene | Low | The non-polar nature of toluene interacts favorably with the benzene ring, but it cannot effectively solvate the highly polar carboxylic acid group, limiting overall solubility. |

| Aliphatic | n-Hexane | Very Low / Insoluble | As a non-polar hydrocarbon, hexane has minimal interaction with the polar functional groups, making dissolution energetically unfavorable. |

| Aqueous Basic | 5% Sodium Hydroxide | Very High | The acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[6][8][9] |

| Aqueous Neutral | Water | Very Low | The hydrophobic aromatic ring and methylsulfanyl group dominate over the single carboxylic acid group, leading to poor water solubility, similar to benzoic acid itself.[5] |

References

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. PubChem.

- EXPERIMENT 1 DETERMIN

- Chapter 17.2: Factors That Affect Solubility. Chemistry LibreTexts.

- Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures.

- Solubility of Organic Compounds. University of Toronto.

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com.

- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.

- EXPERIMENT 2 DETERMIN

- The solubility of benzoic acid in seven solvents.

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

- Solubility of Carboxylic Acids N5. YouTube.

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.

- Benzoic Acid - Solubility of Things. Solubility of Things.

- 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chem.... Printtech Healthcare Pvt Ltd.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.

- 2,4-Dichloro-5-sulfamoylbenzoic acid. Sigma-Aldrich.

- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.

- Solubility of Benzoic Acid in Organic Solvents | PDF. Scribd.

- 21525-18-8(2,4-DICHLORO-5-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID) Product Description. ChemicalBook.

- Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 3. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to build a robust hypothesis for its therapeutic potential. We delve into its physicochemical properties, propose a viable synthetic pathway, and, most critically, outline a series of detailed in-vitro experimental protocols to systematically investigate its predicted anticancer, antimicrobial, and antidiabetic activities. This guide is intended to serve as a foundational resource for researchers poised to unlock the pharmacological promise of this intriguing molecule.

Introduction: The Rationale for Investigation

The dichlorobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of chloro- and other functional groups on the benzoic acid ring can profoundly influence a molecule's electronic, steric, and lipophilic properties, thereby dictating its interaction with biological targets.[1] While derivatives such as 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as intermediates for diuretics and have shown potential as antidiabetic and antimicrobial agents, the introduction of a methylsulfanyl (-SCH3) group at the 5-position presents a novel chemical entity with a distinct pharmacological profile yet to be explored.[2][3]

Organosulfur compounds are of significant interest in drug discovery, with many exhibiting a broad spectrum of therapeutic effects, including antioxidant and anticancer properties.[4] The methylsulfanyl group can modulate a molecule's lipophilicity and metabolic stability and may engage in specific interactions with biological targets.[5] This guide, therefore, posits that this compound is a compelling candidate for investigation, with a high probability of exhibiting valuable biological activities.

Physicochemical Properties and Synthesis

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₆Cl₂O₂S | Based on chemical structure. |

| Molecular Weight | 237.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids. |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, but the dichlorinated phenyl ring and methylsulfanyl group are lipophilic. |

| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group will increase acidity compared to benzoic acid. |

| LogP | ~3.0 - 4.0 | The lipophilicity is increased by the two chlorine atoms and the methylsulfanyl group. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for related compounds.[6][7] The following diagram illustrates a potential two-step synthesis starting from 2,4-dichloro-5-mercaptobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound possesses potential anticancer, antimicrobial, and antidiabetic properties.

Potential Anticancer Activity

Many benzoic acid derivatives have demonstrated anticancer activity.[8] The dichlorinated phenyl ring is a common feature in molecules that exhibit cytotoxicity towards cancer cells. Furthermore, certain organosulfur compounds can induce apoptosis in cancer cells.[9]

Mechanistic Hypothesis: The lipophilic nature of the compound may facilitate its passage through cell membranes. The dichloro-substituents and the methylsulfanyl group could contribute to interactions with hydrophobic pockets in key enzymes or receptors involved in cell proliferation and survival pathways. We hypothesize that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function or by inhibiting signaling pathways crucial for cancer cell growth.

Potential Antimicrobial Activity

Substituted benzoic acids are known for their antimicrobial properties.[10] The presence of chlorine atoms on the aromatic ring often enhances this activity.

Mechanistic Hypothesis: The compound may exert its antimicrobial effect by disrupting the microbial cell membrane, leading to leakage of intracellular components. Alternatively, it could inhibit essential microbial enzymes involved in metabolic pathways or DNA replication. The methylsulfanyl group might enhance its uptake by microbial cells.

Potential Antidiabetic Activity

Derivatives of 2,4-dichlorobenzoic acid have been reported to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[2] Inhibition of these enzymes can help in managing postprandial hyperglycemia.

Mechanistic Hypothesis: this compound may act as a competitive inhibitor of α-glucosidase and/or α-amylase. The benzoic acid moiety could mimic the substrate, while the dichlorophenyl and methylsulfanyl groups could form favorable interactions with the active site of these enzymes, leading to their inhibition.

Proposed In-Vitro Experimental Protocols

To systematically evaluate the hypothesized biological activities, a series of well-established in-vitro assays are proposed. These protocols are designed to be robust, reproducible, and provide quantitative data.

Evaluation of Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT-based cell viability assay.

Evaluation of Antimicrobial Activity

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Protocol:

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for the broth microdilution MIC assay.

Evaluation of Antidiabetic Activity

4.3.1. α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate breakdown.[15][16]

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer. Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC₅₀ value. Acarbose can be used as a positive control.[17]

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Example Data Summary for Anticancer Activity (MTT Assay)

| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (e.g., Doxorubicin) (µM) |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

Table 3: Example Data Summary for Antimicrobial Activity (MIC Assay)

| Microorganism | MIC of this compound (µg/mL) | MIC of Positive Control (e.g., Ciprofloxacin/Fluconazole) (µg/mL) |

| S. aureus | [Insert Value] | [Insert Value] |

| E. coli | [Insert Value] | [Insert Value] |

| C. albicans | [Insert Value] | [Insert Value] |

Table 4: Example Data Summary for Antidiabetic Activity (α-Glucosidase Inhibition Assay)

| Enzyme | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (Acarbose) (µM) |

| α-Glucosidase | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. This technical guide has laid the groundwork for its systematic investigation by providing a strong rationale based on structure-activity relationships of related compounds, proposing a synthetic route, and detailing a comprehensive panel of in-vitro assays to probe its hypothesized anticancer, antimicrobial, and antidiabetic activities.

The successful execution of these experiments will provide the first critical data points on the biological profile of this compound. Positive results from these initial screens will warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy studies in animal models, and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This structured approach will be instrumental in determining the true therapeutic value of this compound and its potential as a lead compound in drug discovery programs.

References

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. Retrieved January 26, 2026, from [Link]

-

Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

-

In Vitro Evaluation of Antidiabetic and Anti-Inflammatory Activities of Polyphenolic-Rich Extracts from Anchusa officinalis and Melilotus officinalis. (2020). ACS Omega - ACS Publications. Retrieved January 26, 2026, from [Link]

-

Bioassays for Anticancer Activities. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 26, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. (2006). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 26, 2026, from [Link]

-

In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved January 26, 2026, from [Link]

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (n.d.). Retrieved January 26, 2026, from [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

The In Vitro Assessment of Antidiabetic Activity of the Plant Extracts Obtained from Portulacaria afra Jack. Grown under Concurrent Extreme Temperatures and Water-deficit conditions. (2024). Retrieved January 26, 2026, from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Various assays involved in determination of antidiabetic activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

2, 4-Dichloro-5-sulfamoylbenzoic acid is a chem... (n.d.). Printtech Healthcare Pvt Ltd. Retrieved January 26, 2026, from [Link]

-

In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. (n.d.). Analyst (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 26, 2026, from [Link]

-

2,5-Dichlorobenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

IMPORTANCE OF PHYSICOCHEMICAL PROPERTY IN DRUGS. (n.d.). JUIT. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. printtechhealthcare.com [printtechhealthcare.com]

- 4. mdpi.com [mdpi.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. preprints.org [preprints.org]

- 9. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. woah.org [woah.org]

- 15. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract | MDPI [mdpi.com]

discovery and history of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid

An In-Depth Technical Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid: Synthesis, History, and Applications

A Note to the Reader: The initial topic requested was the "." However, a comprehensive search of scientific literature and chemical databases yielded no significant information on a compound with this specific name and structure. In contrast, a closely related compound, 2,4-Dichloro-5-sulfamoylbenzoic acid , is extensively documented and plays a crucial role as a key intermediate in the synthesis of the widely-used diuretic drug, Furosemide. It is highly probable that the intended subject of inquiry was this latter compound. Therefore, this guide will provide a detailed technical overview of 2,4-Dichloro-5-sulfamoylbenzoic acid , assuming a likely error in the initial request.

Introduction

2,4-Dichloro-5-sulfamoylbenzoic acid, also known by the non-proprietary name Lasamide, is a benzoic acid derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a sulfamoyl group, makes it a valuable building block in organic synthesis. This compound's primary claim to fame is its role as the direct precursor to Furosemide, a potent loop diuretic that has been a mainstay in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease for decades.[2][3] The history of 2,4-dichloro-5-sulfamoylbenzoic acid is thus intrinsically linked to the development of modern diuretics.

Historical Context and Discovery

The journey to the synthesis and application of 2,4-dichloro-5-sulfamoylbenzoic acid is a story of rational drug design rooted in the exploration of sulfonamide chemistry. The diuretic properties of sulfonamide derivatives were a serendipitous discovery that led to the development of a new class of drugs.

The modern era of diuretics began with the synthesis of chlorothiazide in the 1950s, which revolutionized the treatment of hypertension and edema.[3] This spurred further research into related sulfonamide compounds to identify molecules with improved efficacy and safety profiles. In this context, scientists at Hoechst AG, including K. Sturm, R. Muschaweck, and P. Hajdu, synthesized Furosemide in 1959, and it was subsequently released for medical use in 1962.[4] The development of Furosemide necessitated a reliable synthetic route for its key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.

While the specific "discovery" of 2,4-dichloro-5-sulfamoylbenzoic acid as a standalone molecule is not a singular event, its importance emerged directly from the quest for a scalable and efficient synthesis of Furosemide. Early synthetic methods for Furosemide and its precursors were developed and patented by pharmaceutical companies, marking the genesis of its documented history.[2][4][5][6]

Chemical Properties

A clear understanding of the physicochemical properties of 2,4-dichloro-5-sulfamoylbenzoic acid is essential for its handling, synthesis, and application in drug manufacturing.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO₄S | |

| Molecular Weight | 270.09 g/mol | |

| CAS Number | 2736-23-4 | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 230-232 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in ethanol | |

| Linear Formula | Cl₂C₆H₂(SO₂NH₂)CO₂H |

Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Historical and Technical Perspective

The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid has evolved over time, with newer methods aiming for higher yields, lower costs, and more environmentally friendly processes. The core of the synthesis generally involves the chlorosulfonation of a substituted benzoic acid derivative followed by amination.

Traditional Synthetic Route

The conventional synthesis starts with 2,4-dichlorobenzoic acid. This starting material undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then subjected to ammonolysis, where the sulfonyl chloride group is converted to a sulfamoyl group by reacting with ammonia.

Modern Patented Synthesis Protocols

Several patents have been filed over the years, each proposing improvements to the traditional synthesis. These advancements often focus on the choice of starting materials, catalysts, and reaction conditions to enhance yield and purity while minimizing byproducts and environmental impact.

One patented method describes the use of 2,4-dichlorobenzotrichloride as the starting material. This is reacted with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then subjected to ammonolysis and acidification to produce the final product.[7] This approach is claimed to offer advantages in terms of raw material cost and product yield.[7]

Another patented process details a method starting from 2,4-dichlorobenzoic acid and chlorosulfonic acid, using sodium sulfate as a catalyst and N-methyl-2-pyrrolidone (NMP) as a solvent for the sulfurization step.[8] The resulting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then treated with ammonia water, followed by acidification and purification with ethanol to obtain a high-purity product.[8] This method is highlighted as having fewer process steps, readily available raw materials, and being a greener synthetic route.[8]

Detailed Experimental Protocol (Example from Patented Literature)

The following is a representative step-by-step methodology based on a modern patented synthesis:

Step 1: Chlorosulfonation

-

To a suitable reaction vessel, add 2,4-dichlorobenzoic acid and a solvent such as N-methyl-2-pyrrolidone (NMP).

-

Add a catalyst, for example, anhydrous sodium sulfate.

-

Heat the mixture to facilitate dissolution.

-

Slowly add chlorosulfonic acid to the reaction mixture while maintaining a controlled temperature.

-

After the addition is complete, maintain the reaction at an elevated temperature for several hours to ensure the completion of the chlorosulfonation.

-

Cool the reaction mixture and isolate the intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, typically by centrifugation.

Step 2: Ammonolysis

-

In a separate vessel, cool aqueous ammonia to a low temperature (e.g., 0-5°C).

-

Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid obtained from the previous step to the cold ammonia solution, ensuring the temperature remains low.

-

Allow the reaction to proceed for a set period with continuous stirring.

Step 3: Acidification and Purification

-

After the ammonolysis is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 1-2.

-

The crude 2,4-dichloro-5-sulfamoylbenzoic acid will precipitate out of the solution.

-

Filter the crude product and wash it with water until the filtrate is neutral.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the final high-purity product.

Caption: A generalized workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.

Applications in Drug Development

The primary and most significant application of 2,4-dichloro-5-sulfamoylbenzoic acid is as a key starting material for the synthesis of Furosemide.

Furosemide Synthesis

The synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid involves the amination of the carboxylic acid group with furfurylamine. This reaction typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with furfurylamine.

Caption: The conversion of 2,4-dichloro-5-sulfamoylbenzoic acid to Furosemide.

Derivatives and Further Research

Beyond its role in Furosemide synthesis, 2,4-dichloro-5-sulfamoylbenzoic acid serves as a scaffold for the development of other biologically active molecules. Recent research has explored the synthesis of various derivatives with potential therapeutic applications. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity, suggesting potential applications in the management of diabetes.[9] Another study focused on oxime ester derivatives of this compound as potential inhibitors of human carbonic anhydrases, which are implicated in certain types of cancer.[1][10]

Conclusion

2,4-Dichloro-5-sulfamoylbenzoic acid is a compound of considerable industrial and academic interest. Its history is closely tied to the development of Furosemide, a cornerstone in the treatment of fluid overload. The evolution of its synthesis reflects the broader trends in pharmaceutical chemistry towards more efficient, cost-effective, and environmentally conscious manufacturing processes. As research continues to uncover new biological activities of its derivatives, the importance of 2,4-dichloro-5-sulfamoylbenzoic acid as a versatile chemical building block is set to expand, promising new avenues for drug discovery and development.

References

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. Available at: [Link]

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

-

Loop Diuretics: An Overview of Its History and Evolution - JAPI. Available at: [Link]

-

Furosemide - Wikipedia. Available at: [Link]

-

Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history - ResearchGate. Available at: [Link]

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. Available at: [Link]

-

Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid - PrepChem.com. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]

-

Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI - NIH. Available at: [Link]

-

FUROSEMIDE (FRUSEMIDE) 1. Chemical and Physical Data - IARC Publications. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Furosemide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 9. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.unibs.it [iris.unibs.it]

Spectroscopic Characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. Due to a lack of publicly available, experimentally derived spectra for this specific compound, this guide will present predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule.

Introduction: The Rationale for Spectroscopic Prediction

This compound is a substituted aromatic carboxylic acid. Its structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. In the absence of direct empirical data, a predictive approach, grounded in the well-documented spectroscopic behavior of its constituent functional groups and structural analogs, becomes an invaluable tool.

This guide will systematically deconstruct the molecule to predict its spectral features. The primary analogs used for this predictive analysis are 4-(methylthio)benzoic acid, which provides insights into the methylsulfanyl group's influence, and various dichlorobenzoic acids, which inform the impact of the chloro substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with DMSO-d₆ as the reference solvent.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically highly deshielded and appear as broad singlets. |

| ~7.9 | Singlet | 1H | Ar-H | The proton at C6 is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the para-chloro and ortho-carboxyl groups. |

| ~7.6 | Singlet | 1H | Ar-H | The proton at C3 is a singlet and its chemical shift is influenced by the ortho- and para-chloro groups. |

| ~2.5 | Singlet | 3H | -S-CH₃ | The methyl protons of the methylsulfanyl group are expected to be a singlet in this range. |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~140 | Ar-C | Quaternary carbon attached to the methylsulfanyl group (C5). |

| ~135 | Ar-C | Quaternary carbon attached to the carboxylic acid group (C1). |

| ~133 | Ar-CH | Aromatic methine carbon (C6). |

| ~132 | Ar-C | Quaternary carbon attached to a chlorine atom (C4). |

| ~130 | Ar-CH | Aromatic methine carbon (C3). |

| ~128 | Ar-C | Quaternary carbon attached to a chlorine atom (C2). |

| ~15 | -S-CH₃ | The carbon of the methyl group attached to sulfur. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[1] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[1] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are typical for aromatic ring systems. |

| ~1300 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxylic acid.[1] |

| ~850-800 | C-H bend (out-of-plane) | Aromatic Ring | The substitution pattern on the benzene ring influences the position of this band. |

| ~750 | C-Cl stretch | Aryl Halide | Stretching vibrations for carbon-chlorine bonds. |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, Attenuated Total Reflectance (ATR) or a KBr pellet method can be used.

-

ATR-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Collect a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

-

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Rationale |

| 238/240/242 | [M]⁺ | Molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 223/225/227 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 193/195 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 173/175 | [M - S-CH₃ - Cl]⁺ | A possible fragmentation pathway involving the loss of the methylsulfanyl and a chlorine radical. |

| 151 | [M - COOH - Cl]⁺ | Loss of the carboxylic acid group and a chlorine atom. |

Experimental Protocol for Mass Spectrometry

For a solid organic acid, several ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction:

-

EI-MS: The sample can be introduced via a direct insertion probe, where it is heated to vaporization before entering the ion source.

-

ESI-MS: The sample must be dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization: The sample is ionized in the source. In EI, high-energy electrons bombard the sample molecules, leading to ionization and often extensive fragmentation. ESI is a softer ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and interpret the spectra of this and similar molecules. This predictive approach is a critical tool in modern chemical research, enabling scientists to proceed with informed expectations in the absence of established experimental data.

References

-

Supporting Information for "Nickel-Catalyzed Carboxylation of C–O and C–S Bonds with CO2". [Organic Letters]. Available at: [Link]

-

PubChem. 4-(Methylthio)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

-

ResearchGate. Organic acid derivatization protocol for mass spectrometry analysis v1. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

A Theoretical and Computational Blueprint for the Characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, a novel small molecule with potential applications in drug discovery. Acknowledging the limited existing literature on this specific compound, this document serves as a blueprint, outlining a systematic workflow from fundamental quantum mechanical analysis to the simulation of complex biological interactions. By leveraging established computational methodologies and drawing inferences from structurally related compounds, we present a self-validating protocol designed to elucidate the structural, electronic, and pharmacokinetic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the exploration of new chemical entities.

Introduction: The Rationale for a Computational Approach

The exploration of novel chemical matter is the cornerstone of modern drug discovery. This compound, a derivative of benzoic acid, presents an intriguing scaffold. The presence of dichloro-substituents, a carboxylic acid group, and a methylsulfanyl moiety suggests the potential for diverse chemical interactions and biological activities. However, the absence of extensive experimental data necessitates a robust in-silico approach to unlock its therapeutic potential.

Computational chemistry offers a powerful and cost-effective avenue to predict molecular properties, understand mechanisms of action, and prioritize candidates for synthesis and experimental validation.[1] This guide details a multi-faceted computational workflow, designed to build a comprehensive profile of this compound, thereby accelerating its journey from a theoretical molecule to a potential therapeutic agent.